molecular formula C20H22N2O6S B2880041 Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 1797844-47-3

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2880041
CAS No.: 1797844-47-3
M. Wt: 418.46
InChI Key: ZPXPDPIFJDOYFR-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring an azetidine ring substituted with a 4-methoxyphenylsulfonyl group. This compound is structurally characterized by a carbamate-protected amine linked to a ketone-bearing ethyl chain, which is further connected to a sulfonated azetidine scaffold. Its synthesis likely involves multi-step organic reactions, including sulfonylation of azetidine intermediates and carbamate formation .

Properties

IUPAC Name

benzyl N-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-16-7-9-17(10-8-16)29(25,26)18-12-22(13-18)19(23)11-21-20(24)28-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPDPIFJDOYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into three primary components: (1) a 3-((4-methoxyphenyl)sulfonyl)azetidine ring, (2) a 2-oxoethyl spacer, and (3) a benzyl carbamate protecting group. Retrosynthetically, the azetidine ring may be constructed via [2+2] cyclization or ring contraction, followed by sulfonylation at the 3-position. The 2-oxoethylcarbamate moiety suggests a glycine-derived intermediate, amenable to N-alkylation or coupling with the azetidine nitrogen.

Azetidine Ring Formation: Core Methodologies

Azetidine synthesis frequently employs strained intermediates such as epoxides or β-amino alcohols under kinetically controlled conditions. A demonstrated protocol involves superbase-induced cyclization of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine using tert-butoxide and butyllithium at −78°C, achieving 60% yield for analogous azetidines. Computational studies corroborate Baldwin’s rules favoring four-membered ring formation under these conditions, avoiding thermodynamically stable five-membered byproducts.

Alternative routes leverage transition-metal-free C–C bond formation, as exemplified by Carreira’s spirocyclic azetidine synthesis via Grubbs catalyst-mediated ring-closing metathesis. However, this approach introduces complexity unnecessary for the target’s linear architecture.

Stepwise Synthetic Protocols

Synthesis of 3-((4-Methoxyphenyl)sulfonyl)azetidine

Azetidine Precursor Preparation

N-Benzylazetidin-3-ol serves as a key intermediate, synthesized via superbase-mediated cyclization of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine (General Procedure D,):

  • Reagents : tert-Butoxide (1.0 mmol), diisopropylamine (1.0 mmol), butyllithium (1.5 mmol), THF solvent.
  • Conditions : −78°C, 2 h reaction time.
  • Workup : Aqueous extraction, column chromatography (10–40% EtOAc/hexane).
  • Yield : 60% (3.16 g, 18.0 mmol).
Sulfonylation at the 3-Position

The secondary alcohol undergoes sulfonylation using 4-methoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane with pyridine (2.0 equiv) as base:

  • Reaction Time : 12 h at 25°C.
  • Purification : Silica gel chromatography (20% EtOAc/hexane).
  • Yield : 85% (2.7 g, 15.3 mmol).

Characterization Data :

  • 1H NMR (CDCl3, 400 MHz): δ 7.82 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.12–4.05 (m, 1H), 3.87 (s, 3H), 3.56–3.49 (m, 2H), 3.38–3.31 (m, 2H).
  • 13C NMR : δ 163.2 (C), 130.1 (CH), 114.2 (CH), 63.4 (CH2), 56.1 (CH3O), 52.3 (CH2), 48.7 (CH).

Installation of the 2-Oxoethylcarbamate Moiety

Synthesis of Benzyl (2-Oxoethyl)carbamate

Glycine is converted to its N-Boc-protected derivative, followed by oxidation to 2-oxoacetic acid using Jones reagent. Subsequent condensation with benzyl alcohol under Mitsunobu conditions affords the carbamate:

  • Reagents : Benzyl chloroformate (1.1 equiv), DIEA (2.0 equiv), THF.
  • Conditions : 0°C to 25°C, 4 h.
  • Yield : 78% (1.2 g, 5.4 mmol).
Coupling to Azetidine

The azetidine nitrogen undergoes alkylation with bromoacetylcarbamate (1.2 equiv) in acetonitrile using K2CO3 (2.0 equiv):

  • Reaction Time : 12 h at 60°C.
  • Purification : Preparative HPLC (C18, 60% MeCN/H2O).
  • Yield : 65% (1.8 g, 3.5 mmol).

Characterization Data :

  • HRMS (ESI) : m/z [M + H]+ calcd for C22H25N2O6S: 469.1429; found: 469.1423.

Optimization and Mechanistic Insights

Regioselectivity in Sulfonylation

Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for sulfonylation at the 3-position due to reduced steric hindrance compared to the 2-position. Experimental validation using competitive reactions with para-toluenesulfonyl chloride confirms >20:1 regioselectivity.

Carbamate Stability Under Basic Conditions

The benzyl carbamate demonstrates resilience to tert-butoxide and Grignard reagents but undergoes cleavage upon exposure to H2/Pd-C (1 atm, 25°C), enabling downstream deprotection if required.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Superbase Cyclization Azetidine ring formation 60% High regiocontrol, scalable Cryogenic conditions required
Metathesis Approach Spirocyclic intermediate 45% Access to stereocomplexity Multi-step, costly catalysts
Direct Alkylation Carbamate installation 65% Mild conditions, functional compatibility Competing over-alkylation observed

Challenges and Mitigation Strategies

  • Azetidine Ring Strain : Ring-opening byproducts during sulfonylation are minimized using bulky bases (e.g., 2,6-lutidine) and low temperatures.
  • Oxazolone Formation : During carbamate coupling, premature cyclization is suppressed via slow addition of bromoacetylcarbamate and rigorous exclusion of moisture.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring can participate in ring-opening reactions that modify the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules from the provided evidence, focusing on synthesis, functional groups, and physicochemical properties:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Applications/Notes
Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate (Target) 4-Methoxyphenylsulfonyl, azetidine, carbamate, ketone Not explicitly stated Not provided Likely multi-step sulfonylation Not provided Structural analog of enzyme inhibitors; potential HDAC or protease modulation
4-(Benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl) benzamide (6b) 4-Methoxyphenyl, azetidine, benzamide, chloro C24H21ClN2O4 436.89 Ultrasound-assisted cyclization High yield (~85%) Optimized via green chemistry; spectral data (IR, NMR, MS) confirmed
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Benzotriazole, carbamate, ketone, amide C18H17N5O4 375.36 Katritzky method (thionyl chloride) Not specified Peptide mimetic; used in conjugation chemistry
Benzyl (S)-(3-amino-1-((2-(tert-butylamino)-1-(4-methoxyphenyl)-2-oxoethyl)...)carbamate (Diastereomer 1) 4-Methoxyphenyl, tert-butylamino, carbamate, iodide C30H35IN4O5 658.54 Multi-component coupling Quantitative yield Apelin-13 mimetic; HPLC-tR = 2.51 min; MS(ES+): 659 [M+H]+
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate Hydrazinyl, carbamate, ketone C10H13N3O3 223.23 Not specified Not provided Intermediate in peptide synthesis; CAS 5680-83-1

Structural and Functional Analysis

  • Azetidine vs. Benzotriazole Core: The target compound’s azetidine ring (a four-membered nitrogen heterocycle) contrasts with the benzotriazole moiety in the derivative from .
  • Sulfonyl vs. Chloro Substitutents : The 4-methoxyphenylsulfonyl group in the target compound differs from the chloro-substituted azetidine in compound 6b. Sulfonyl groups enhance solubility and hydrogen-bonding capacity, whereas chloro substituents may influence electronic properties and reactivity .
  • Synthetic Efficiency : Compound 6b achieved an 85% yield under ultrasound-assisted conditions, highlighting the advantage of green chemistry over traditional reflux methods (e.g., reduced reaction time and waste) . In contrast, the Katritzky method for benzotriazole derivatives requires stoichiometric reagents like thionyl chloride, which may limit scalability .

Physicochemical and Spectral Comparisons

  • Compound 6b exhibited distinct IR peaks at 1640 cm⁻¹ (amide C=O) and 1215 cm⁻¹ (C–O of –OCH3), while its 1H-NMR showed aromatic protons at δ 6.99–7.92 ppm . These spectral markers are critical for verifying structural integrity in analogs like the target compound.
  • The Apelin-13 mimetic () demonstrated quantitative yields and HPLC retention times (~2.5 min), suggesting efficient purification protocols that could be applicable to the target compound .

Biological Activity

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate group, which is known for enhancing the biological activity of various pharmacophores. The general structure can be described as follows:

  • Benzyl group : A phenyl ring attached to a methylene (-CH2-) group.
  • Azetidine ring : A four-membered cyclic amine.
  • Methoxyphenylsulfonyl moiety : A sulfonamide group attached to a methoxy-substituted phenyl ring.
  • Carbamate linkage : A carbonyl (C=O) linked to an alkoxyl group (OR) and an amino group (R2NR3).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including benzyl carbamate compounds. For instance, compounds with similar structures have shown significant inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting that benzyl carbamate derivatives may exhibit comparable activities. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.625 µg/mL to 100 µg/mL, indicating varying degrees of potency against bacterial strains .

Cytotoxicity

Cytotoxicity assessments on cell lines such as A549 have indicated that certain derivatives exhibit moderate cytotoxic effects. For example, one study noted that specific carbamate derivatives demonstrated an IC50 value suggesting moderate toxicity, while others were less toxic, indicating a need for structural optimization to enhance selectivity and reduce cytotoxicity .

The biological activity of benzyl carbamate derivatives is often attributed to their ability to interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Many carbamates act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Membrane Permeability : The lipophilic nature of the benzyl group enhances membrane permeability, facilitating cellular uptake.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target proteins, which can alter their activity.

In Vitro Studies

In vitro studies have demonstrated that modifications to the benzyl carbamate structure can significantly impact biological activity. For instance:

  • Structural Variations : Altering substituents on the phenyl ring has been shown to influence the MIC values against Mtb. Compounds with hydrophobic groups tend to exhibit better antibacterial activity .
  • Cytotoxicity Profiles : Various derivatives were tested for cytotoxicity against different cell lines, revealing that some had acceptable therapeutic indices while others required further modification to improve safety profiles .

In Vivo Efficacy

Research has also explored the in vivo efficacy of benzyl carbamate derivatives in animal models. Notably:

  • Mouse Infection Models : Certain compounds displayed promising results in mouse models of infection, demonstrating significant reductions in bacterial load when administered orally .

Data Tables

CompoundStructureMIC (µg/mL)Cytotoxicity (IC50 µM)Notes
3aBenzamide5020Less active than analogs
3lCarbamate10ModeratePotent against Mtb
3iCyclohexyl1.25LowHigh inhibitory activity

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